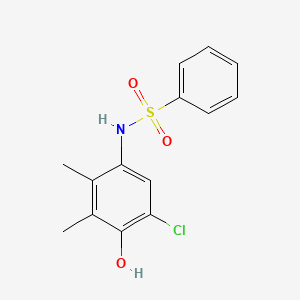

N-(5-氯-4-羟基-2,3-二甲苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

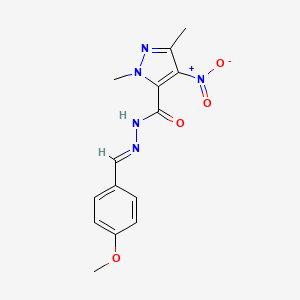

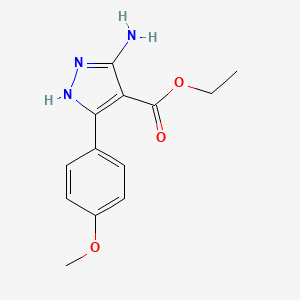

The synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives involves the reaction between dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium. Further chemical modifications can yield a variety of compounds with diverse biological activities (Abbasi et al., 2016). Another method includes the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to synthesize structurally hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, showcasing the versatility in the synthetic approach to such compounds (Rublova et al., 2017).

Molecular Structure Analysis

Structural characterization through X-ray crystallography reveals extensive intra- and intermolecular hydrogen bonds stabilizing the molecular structure of derivatives like 2-[N-(2,3-Dimethylphenyl)carbamoyl]benzenesulfonamide. The sulfonamide and carbamoyl groups play a crucial role in hydrogen bonding, influencing the molecular conformation and stability of these compounds (Siddiqui et al., 2008).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, enabling the synthesis of novel derivatives with potential biological activities. The reactivity towards different reagents, like alkyl/aralkyl halides or hydrazine hydrate, leads to the formation of compounds with modified chemical properties, which could be screened for diverse pharmacological activities (Abbasi et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure analysis provides insight into the molecular packing, hydrogen bonding, and overall stability of the compound, which are important for predicting its reactivity and interactions with biological targets (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the nature of chemical bonds within N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide derivatives, are key to their functionality and potential application in various fields. The presence of the sulfonamide group significantly impacts the electron distribution across the molecule, affecting its interaction with biological molecules and reagents (Siddiqui et al., 2008).

科学研究应用

合成与表征

研究表明,N-(5-氯-4-羟基-2,3-二甲苯基)苯磺酰胺衍生物因其潜在的生物活性而备受合成和表征方面的关注。例如,Abbasi 等人(2016 年)合成了一系列 N-(2,3-二甲苯基)苯磺酰胺衍生物,并评估了它们的抗菌、α-葡萄糖苷酶抑制和溶血活性。这些化合物对革兰氏阳性和革兰氏阴性菌株均表现出中等到高的活性,其中一些化合物表现出良好的 α-葡萄糖苷酶抑制活性,表明其在糖尿病治疗应用方面的潜力 (Abbasi 等人,2016 年)。

生物学评估

多项研究探索了 N-(5-氯-4-羟基-2,3-二甲苯基)苯磺酰胺衍生物的生物活性。例如,Fahim 和 Shalaby(2019 年)报道了新型苯磺酰胺衍生物的合成、生物学评估、分子对接和 DFT 计算。一些合成的氯化化合物显示出优异的体外抗肿瘤活性,突出了它们作为抗癌剂的潜力 (Fahim 和 Shalaby,2019 年)。

抗氧化剂和酶抑制活性

苯磺酰胺衍生物的抗氧化剂和酶抑制潜力也一直是研究的重点。Lolak 等人(2020 年)合成了一系列包含 1,3,5-三嗪基序的苯磺酰胺,并研究了它们的抗氧化剂和酶抑制特性,包括乙酰胆碱酯酶、丁酰胆碱酯酶和酪氨酸酶。这些化合物表现出中等的抗氧化活性并具有显着的酶抑制作用,表明它们可用于治疗神经退行性疾病和皮肤病变 (Lolak 等人,2020 年)。

缓蚀

N-(5-氯-4-羟基-2,3-二甲苯基)苯磺酰胺衍生物的应用延伸至缓蚀。Al-amiery 等人(2020 年)证明了合成的衍生物作为一种缓蚀剂在强酸环境中对低碳钢的功效,表明其在工业应用中的实用性 (Al-amiery 等人,2020 年)。

属性

IUPAC Name |

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-10(2)14(17)12(15)8-13(9)16-20(18,19)11-6-4-3-5-7-11/h3-8,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEILQUVZVYXNRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)

![2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)

![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)

![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)

![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)

![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)